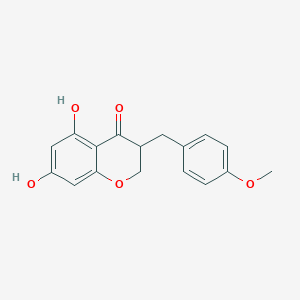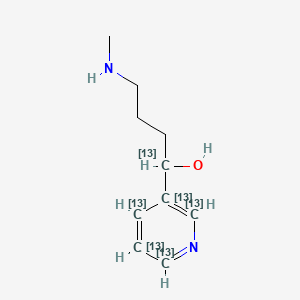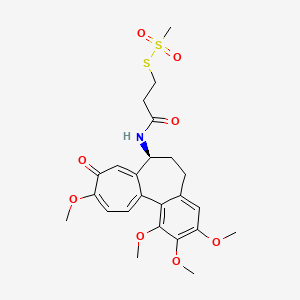
Colchicine Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colchicine is an alkaloid extracted from the Colchicum autumnale plant . It is used to prevent or treat attacks of gout and familial Mediterranean fever . It is also known for its anti-inflammatory and anti-cancer effects .
Synthesis Analysis
A near-complete biosynthetic pathway to colchicine has been discovered, which involves eight genes from Gloriosa superba for the biosynthesis of N-formyldemecolcine, a colchicine precursor . This pathway starts from the amino acids phenylalanine and tyrosine and involves 16 enzymes in total .Molecular Structure Analysis
Colchicine has a molecular formula of C22H25NO6 and consists of three rings . It contains the characteristic tropolone ring and pharmacophore of colchicine .Chemical Reactions Analysis
Colchicine disrupts cytoskeletal functions by inhibiting beta-tubulin polymerization into microtubules . This leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity . A non-canonical cytochrome P450 has been identified that catalyses the remarkable ring expansion reaction required to produce the distinct carbon scaffold of colchicine .Aplicaciones Científicas De Investigación
Colchicine is a long-used treatment for gout and is the choice treatment for familial Mediterranean fever and its associated complication, amyloidosis. It shows novel applications within oncology, immunology, cardiology, and dermatology, including the treatment of epidermolysis bullosa acquisita, leucocytoclastic vasculitis, and aphthous stomatitis (Dasgeb et al., 2018).
In cardiology, low-dose colchicine has been shown to significantly lower the risk of ischemic cardiovascular events after myocardial infarction compared to a placebo (Tardif et al., 2019).
Colchicine is recognized for treating acute flares of gouty arthritis, familial Mediterranean fever, Behçet's disease, and recurring pericarditis with effusion. However, its efficacy in treating many inflammatory disorders prone to fibrosis is mostly disappointing (Cocco et al., 2010).
The primary mechanism of action of colchicine is tubulin disruption, leading to the down-regulation of multiple inflammatory pathways and modulation of innate immunity. It also has anti-fibrotic activities and various effects on endothelial function. Colchicine's therapeutic use has extended beyond gouty arthritis and familial Mediterranean fever to conditions like osteoarthritis, pericarditis, and atherosclerosis (Leung et al., 2015).
In a study focused on cardiovascular disease, colchicine 0.5 mg/day in addition to statins and other standard secondary prevention therapies was found effective for the prevention of cardiovascular events in patients with stable coronary disease (Nidorf et al., 2013).
Colchicine's electrochemical behavior and its interaction with DNA have been studied, suggesting its potential in medicinal applications and pharmaceutical monitoring (Stanković et al., 2017).
Mecanismo De Acción
Colchicine primarily has anti-inflammatory properties. It disrupts cytoskeletal functions by inhibiting beta-tubulin polymerization into microtubules, preventing activation, degranulation, and migration of neutrophils associated with mediating some gout symptoms . It does not inhibit phagocytosis of uric acid crystals, but it does seem to prevent the release of an inflammatory glycoprotein from phagocytes . At high concentrations, colchicine suppresses MSU-induced NALP3 inflammasomes, responsible for caspase-1 activation and subsequent IL1β and IL18 processing and release .
Safety and Hazards
Direcciones Futuras
Colchicine has been used off-label to treat several other conditions, including hepatic cirrhosis, primary biliary cirrhosis, and pseudogout . Further understanding of the mechanisms of action underlying the therapeutic efficacy of colchicine will lead to its potential use in a variety of conditions . The discovery of a near-complete colchicine biosynthetic pathway enables the engineered production of the tropolone-containing alkaloid N-formyldemecolcine from amino acid precursors .
Propiedades
IUPAC Name |
3-methylsulfonylsulfanyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO8S2/c1-30-19-9-7-15-16(13-18(19)26)17(25-21(27)10-11-34-35(5,28)29)8-6-14-12-20(31-2)23(32-3)24(33-4)22(14)15/h7,9,12-13,17H,6,8,10-11H2,1-5H3,(H,25,27)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMCZFBQMMHSRF-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652528 |
Source


|
| Record name | S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217821-52-7 |
Source


|
| Record name | S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

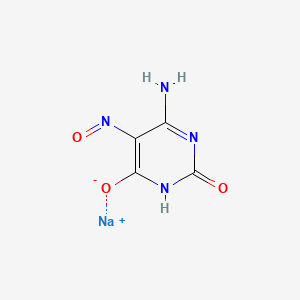
![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

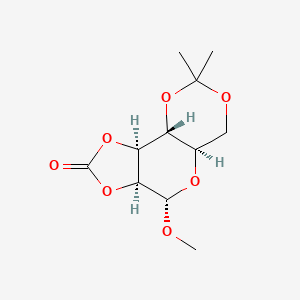
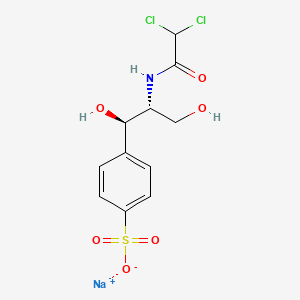

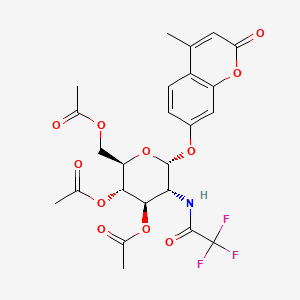
![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)

